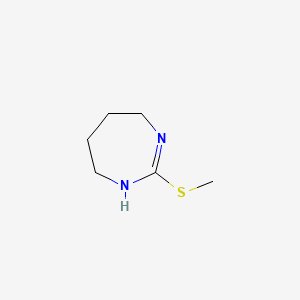
2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine
Cat. No. B8723741
Key on ui cas rn:
3358-41-6
M. Wt: 144.24 g/mol
InChI Key: APZLFZUMHUZNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE029358
Procedure details


The starting material, 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine hydrochloride, is prepared as follows: 4,5,6,7-tetrahydro-2-methylthio-1H-1,3-diazepine (McKay and Kreling. Can. J. Chem. 35 1438 (1957) and hydrazine are added to ethanol, and the solution then heated to yield 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine hydroidide, melting point 133° -135° C. If the latter compound is treated with silver chloride in aqueous or ethanol solution, the hydrochloride salt is obtained, melting point 192°-193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]=[C:3]1[NH:9][NH2:10].CSC1NCCCCN=1.NN>C(O)C>[NH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][N:2]=[C:3]1[NH:9][NH2:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1C(=NCCCC1)NN
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1NCCCCN1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution then heated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=NCCCC1)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
